1-(1-Hydroxypropoxy)propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

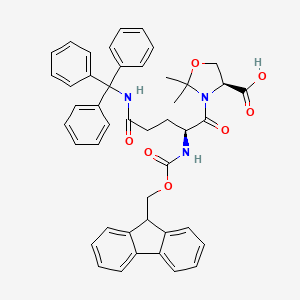

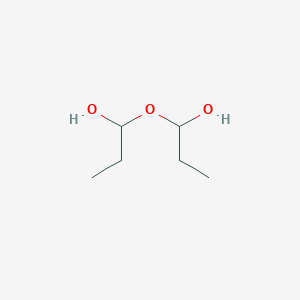

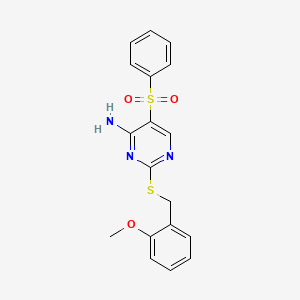

“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a chemical compound with the molecular formula C6H14O3 . It is a liquid that is soluble in water .

Synthesis Analysis

The synthesis of “1-(1-Hydroxypropoxy)propan-1-ol” can be achieved through the hydrolysis of 1,2-epoxy propane . This process involves the use of protic acids such as sulfuric acid or phosphoric acid .Molecular Structure Analysis

The molecular structure of “1-(1-Hydroxypropoxy)propan-1-ol” is represented by the formula C6H14O3 . The ChemSpider database provides more details about its structure .Physical And Chemical Properties Analysis

“1-(1-Hydroxypropoxy)propan-1-ol” is a liquid that is soluble in water . It has a melting point of less than -20°C, a boiling point of 227°C at 0.74 mmHg, and a density of 1.022 g/mL at 20°C .科学研究应用

Production of 1,2-Propanediol

1-(1-Hydroxypropoxy)propan-1-ol is used in the production of 1,2-propanediol . The traditional method of producing this compound through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) is energy intensive . Sustainable routes based on renewable raw materials are becoming more attractive .

Glycerol Hydrogenolysis

Alternative pathways for the production of 1,2-propanediol include glycerol hydrogenolysis . This process has the potential to reduce energy consumption and lower the carbon footprint of the process .

Biotechnological Methods

Biotechnological methods are also being explored for the production of 1,2-propanediol . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol .

Synthesis of Food Additives

Dipropylene glycol plays a crucial role in the synthesis of food additives . It is generally recognized as safe for use in food .

Cosmetics Industry

In the cosmetics industry, Dipropylene glycol is used in the synthesis of various products . It is also recognized as safe for use in cosmetics .

Analytical Techniques

Dipropylene glycol is used as a reagent in analytical techniques such as gas chromatography and spectroscopy .

Solvent for Organic Substances

Dipropylene glycol acts as a solvent, facilitating the dissolution of organic substances like oils and fats .

Intermediate in Synthesizing Various Compounds

Dipropylene glycol serves as an intermediate in synthesizing various compounds . It is widely utilized in both scientific and industrial realms .

作用机制

Target of Action

“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a versatile organic compound . It is used as a solvent, plasticizer, polymerization initiator, and monomer . It acts as an additive in perfumes, skin and hair care products . Therefore, its primary targets are various organic substances that it helps dissolve, such as oils and fats .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates the dissolution of organic substances like oils and fats . In the synthesis of 1-propoxypropane from propan-1-ol, the first step involves the protonation of the oxygen atom of propan-1-ol . In the next step, the oxygen atom of the second molecule of propan-1-ol, which acts as a nucleophile, attacks the protonated propan-1-ol to form protonated 1-propoxypropane and water .

Biochemical Pathways

The compound is involved in the synthesis of food additives and cosmetics . It is also used as an intermediate in polyurethane polyols, alkyd resins, and non-reinforced polyesters . When metabolized by the liver, this organic compound undergoes a series of transformations. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid .

Pharmacokinetics

It is known that when metabolized by the liver, this organic compound undergoes a series of transformations . Ultimately, the resulting acid is excreted through urine, completing its metabolic journey .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its wide range of applications. It plays a vital role as a reagent in the preparation of pharmaceuticals and other organic compounds . It is also an active ingredient in commercial fog fluid, which is used as an entertainment in fog machines .

Action Environment

The action, efficacy, and stability of “1-(1-Hydroxypropoxy)propan-1-ol” can be influenced by various environmental factors. For instance, it is hygroscopic and incompatible with strong oxidizing agents . More research is needed to fully understand how different environmental factors influence the action of this compound.

安全和危害

未来方向

属性

IUPAC Name |

1-(1-hydroxypropoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXYAURTRCDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC(CC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860335 |

Source

|

| Record name | 1,1'-Oxydi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)